2-Methoxy-1,3-thiazole-4-carbaldehyde
Overview
Description
Fentiazac is a thiazole-based nonsteroidal anti-inflammatory drug (NSAID) developed for use in joint and muscular pain. Like most other NSAIDs, it acts through inhibition of prostaglandin synthesis, via non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to bind with high affinity to multiple receptors , and they have been associated with a broad spectrum of biological activities .
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Preparation Methods
Fentiazac was first described in 1974 and synthesized using the Hantzsch thiazole synthesis . This method involves the reaction of a thioamide with a haloketone in the presence of a base to form the thiazole ring. The specific synthetic route for Fentiazac involves the reaction of 4-chlorobenzaldehyde with thiourea to form 4-chlorophenylthiourea, which is then cyclized with phenacyl bromide to form the thiazole ring. The resulting compound is then acylated with chloroacetic acid to form Fentiazac .
Chemical Reactions Analysis
Fentiazac undergoes various chemical reactions, including:
Oxidation: Fentiazac can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Fentiazac can undergo substitution reactions at the thiazole ring, particularly at the 2- and 5-positions.
Hydrolysis: The ester group in Fentiazac can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acidic or basic conditions for hydrolysis. Major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and carboxylic acids .
Scientific Research Applications
Fentiazac has been used in various scientific research applications, including:
Comparison with Similar Compounds
Fentiazac is similar to other thiazole-based NSAIDs, such as fenclozic acid. it is unique in its specific chemical structure, which includes a 4-chlorophenyl group at the 2-position of the thiazole ring and a phenyl group at the 5-position . This structure gives Fentiazac distinct pharmacological properties, including its potency and selectivity for COX enzymes .
Similar compounds include:
Properties
IUPAC Name |
2-methoxy-1,3-thiazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-8-5-6-4(2-7)3-9-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRLCQLUQDGDTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CS1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106331-75-3 | |
Record name | 2-methoxy-1,3-thiazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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